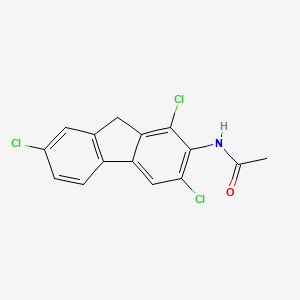![molecular formula C20H18O3 B14003390 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid CAS No. 94549-42-5](/img/structure/B14003390.png)
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid is an organic compound with the molecular formula C20H18O3 This compound features a naphthalene ring system substituted with hydroxymethyl and dimethyl groups, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives followed by subsequent functional group modifications. For instance, starting with 1,4-dimethylnaphthalene, a hydroxymethyl group can be introduced via a formylation reaction followed by reduction. The benzoic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and reaction conditions are fine-tuned to ensure scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve high-throughput production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: 2-[3-(Carboxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid.
Reduction: 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and benzoic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid: Unique due to the presence of both hydroxymethyl and benzoic acid groups.
3-(Hydroxymethyl)benzoic acid: Lacks the naphthalene ring system.
1,4-Dimethylnaphthalene: Lacks the hydroxymethyl and benzoic acid groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a naphthalene ring and a benzoic acid moiety allows for diverse interactions and applications in various fields .
Propiedades
Número CAS |
94549-42-5 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C20H18O3/c1-12-14-7-3-4-8-15(14)13(2)19(18(12)11-21)16-9-5-6-10-17(16)20(22)23/h3-10,21H,11H2,1-2H3,(H,22,23) |
Clave InChI |
GAANUVRKPNMSRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)





![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)
![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

